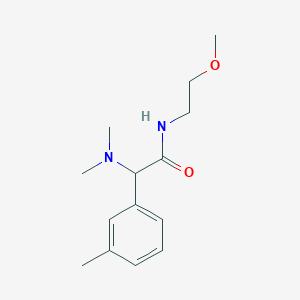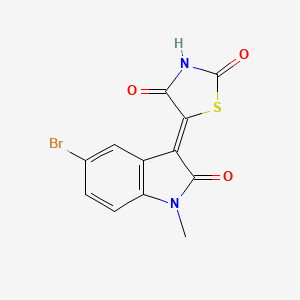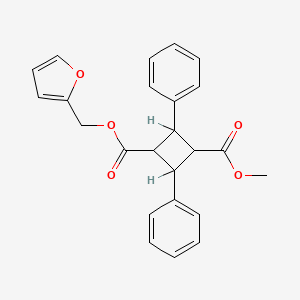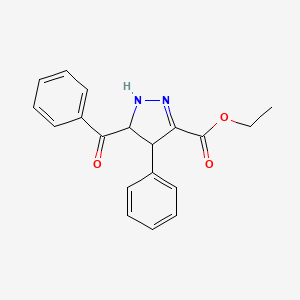![molecular formula C16H19N3O2 B3924552 2,5-dimethyl-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]-1H-pyrrole](/img/structure/B3924552.png)
2,5-dimethyl-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]-1H-pyrrole
Übersicht
Beschreibung
2,5-dimethyl-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]-1H-pyrrole, also known as DPPY, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DPPY belongs to the class of pyrrole-containing compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]-1H-pyrrole has been investigated for its potential therapeutic properties in various scientific research studies. One of the primary applications of this compound is in the field of cancer research. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit cancer cell migration and invasion, suggesting its potential as an anti-metastatic agent.
Wirkmechanismus
The mechanism of action of 2,5-dimethyl-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]-1H-pyrrole is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects in scientific research studies. In addition to its anticancer properties, this compound has been shown to exhibit anti-inflammatory and antimicrobial properties. This compound has also been shown to modulate the immune system, suggesting its potential as an immunomodulatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 2,5-dimethyl-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]-1H-pyrrole is its high yield and purity, making it a viable compound for scientific research. Additionally, this compound exhibits potent anticancer activity against various cancer cell lines, making it a promising candidate for further investigation. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the investigation of 2,5-dimethyl-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]-1H-pyrrole. One area of interest is the development of this compound-based analogs with improved efficacy and bioavailability. Additionally, further investigation is needed to elucidate the mechanism of action of this compound and its potential as an immunomodulatory agent. Finally, the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders and infectious diseases, should be explored.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for scientific research. This compound has been investigated for its potential therapeutic properties in various scientific research studies, including cancer research. This compound exhibits a wide range of biochemical and physiological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The future directions for the investigation of this compound include the development of this compound-based analogs, further investigation of its mechanism of action, and exploration of its potential as a therapeutic agent for other diseases.
Eigenschaften
IUPAC Name |
2,5-dimethyl-1-(3-nitro-4-pyrrolidin-1-ylphenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-5-6-13(2)18(12)14-7-8-15(16(11-14)19(20)21)17-9-3-4-10-17/h5-8,11H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWMWYIHRAQNNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B3924471.png)
![N-(2,5-dimethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B3924482.png)

![1-(2-furoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B3924489.png)



![N-(3,4-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B3924517.png)

![6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3924528.png)
![N-(2,6-dichlorophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B3924530.png)
![6-acetyl-5-(2,4-dimethoxyphenyl)-2-(4-methoxy-2,5-dimethylbenzylidene)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3924538.png)
![4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B3924541.png)
![ethyl 2-[(5-methyl-2-furyl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3924559.png)